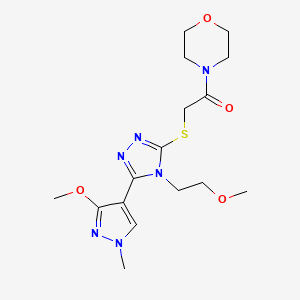

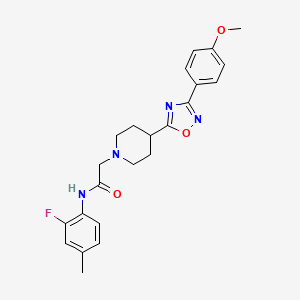

![molecular formula C22H21F2NO2 B2987651 1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol CAS No. 338771-02-1](/img/structure/B2987651.png)

1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol (BFME) is a synthetic compound that has been studied for its potential applications in the field of science and medicine. It is a derivative of the phenethylamine class of compounds and is structurally similar to other compounds in this class, such as amphetamines and MDMA. BFME has a wide range of applications in research, including its use in drug discovery, drug development, and drug delivery.

Scientific Research Applications

Organic Synthesis and Catalysis

Research into related compounds has explored the synthesis and catalytic applications of complex organic molecules. For instance, studies on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges have provided insights into intervalence charge-transfer mechanisms, which are fundamental in understanding electron transfer processes in organic molecules (Barlow et al., 2005). These findings have implications for the development of advanced materials for electronic and photonic applications.

Catalytic Oxidation

The development and application of di- and tetranuclear copper (II) complexes for the oxidation of alkanes and alcohols under mild conditions highlight the potential of metal complexes in facilitating chemical transformations (Sutradhar et al., 2018). This research is relevant to the synthesis and functionalization of complex organic molecules, including those related to "1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol".

Analytical Chemistry

The synthesis and characterization of Schiff bases and their applications in detecting and quantifying chemical species demonstrate the utility of organic compounds in analytical methods. Such research contributes to the development of novel anti-cancer drugs and provides a foundation for the synthesis of target-specific compounds (Grafa & Ali, 2022).

Material Science

The exploration of fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols as substrates for metal-mediated site-selective functionalization reveals the potential of such compounds in materials science, particularly in the synthesis of new materials with specific electronic properties (Marzi et al., 2002).

Carbohydrate Chemistry

The development of protected glycosyl donors for carbohydrate chemistry, exemplified by the synthesis and application of a 2-[(4-fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor, underscores the importance of functionalized organic molecules in complex synthesis pathways (Spjut et al., 2010).

properties

IUPAC Name |

1,1-bis(4-fluorophenyl)-2-[(2-methoxyphenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2NO2/c1-27-21-5-3-2-4-16(21)14-25-15-22(26,17-6-10-19(23)11-7-17)18-8-12-20(24)13-9-18/h2-13,25-26H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQOYDWYCNDHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/no-structure.png)

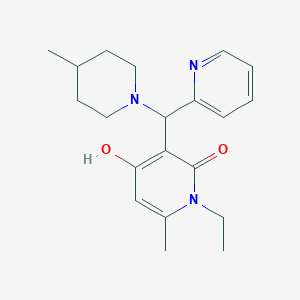

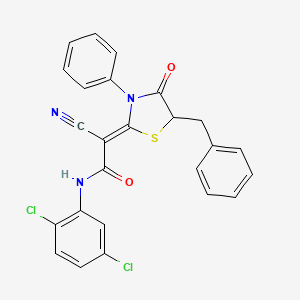

![N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2987582.png)

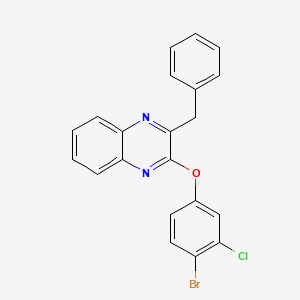

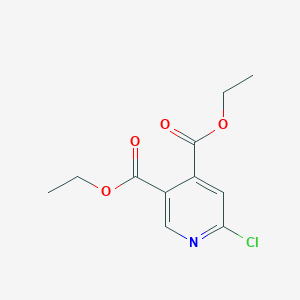

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2987584.png)

![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2987585.png)

![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2987586.png)

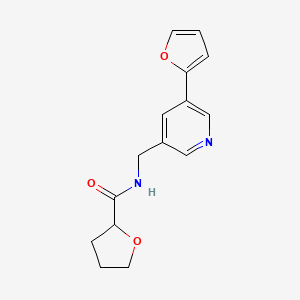

![N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2987588.png)